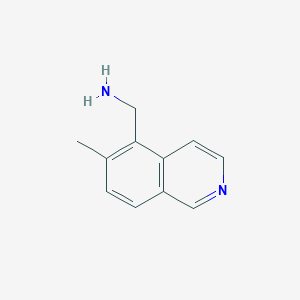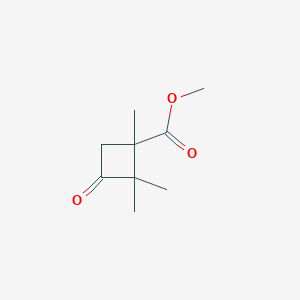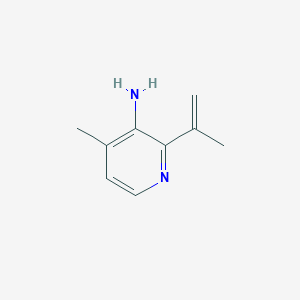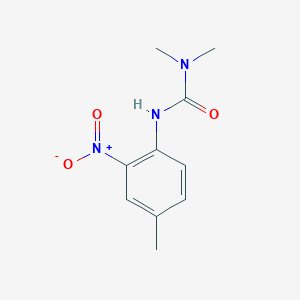![molecular formula C11H12N2O2 B13341263 2-[(But-3-yn-1-yl)amino]-6-methylpyridine-4-carboxylic acid](/img/structure/B13341263.png)
2-[(But-3-yn-1-yl)amino]-6-methylpyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(But-3-yn-1-yl)amino]-6-methylpyridine-4-carboxylic acid is an organic compound with a unique structure that combines an alkyne group, an amino group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(But-3-yn-1-yl)amino]-6-methylpyridine-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methylpyridine-4-carboxylic acid and but-3-yn-1-amine.
Coupling Reaction: The but-3-yn-1-amine is coupled with 6-methylpyridine-4-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to scale up the reaction. This includes:
Batch Reactors: Using large-scale batch reactors to carry out the coupling reaction.
Continuous Flow Reactors: Implementing continuous flow reactors to improve efficiency and yield.
Purification: Utilizing industrial-scale purification techniques such as crystallization or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(But-3-yn-1-yl)amino]-6-methylpyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst can be used under hydrogenation conditions.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of various derivatives depending on the substituent introduced.
Scientific Research Applications
2-[(But-3-yn-1-yl)amino]-6-methylpyridine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(But-3-yn-1-yl)amino]-6-methylpyridine-4-carboxylic acid involves its interaction with specific molecular targets. The alkyne group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-[(But-3-yn-1-yl)amino]-pyridine-4-carboxylic acid: Lacks the methyl group at the 6-position.
2-[(But-3-yn-1-yl)amino]-6-methylpyridine-3-carboxylic acid: The carboxylic acid group is at the 3-position instead of the 4-position.
2-[(But-3-yn-1-yl)amino]-6-methylpyridine-4-sulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid group.
Uniqueness
2-[(But-3-yn-1-yl)amino]-6-methylpyridine-4-carboxylic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. The combination of an alkyne group, an amino group, and a pyridine ring provides a versatile scaffold for various chemical modifications and applications.
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-(but-3-ynylamino)-6-methylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C11H12N2O2/c1-3-4-5-12-10-7-9(11(14)15)6-8(2)13-10/h1,6-7H,4-5H2,2H3,(H,12,13)(H,14,15) |
InChI Key |
VDJKOTURMCORQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)NCCC#C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


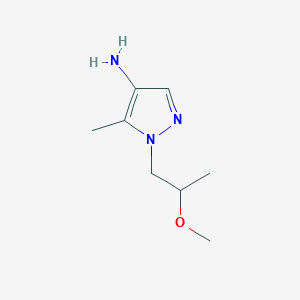
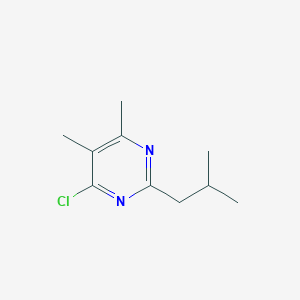
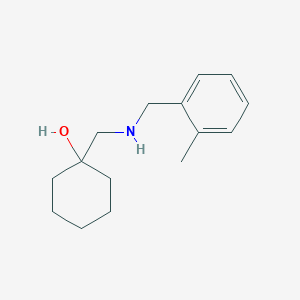
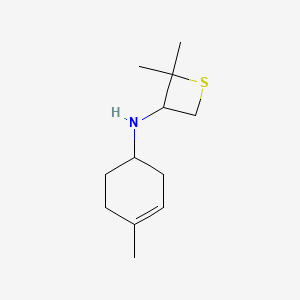
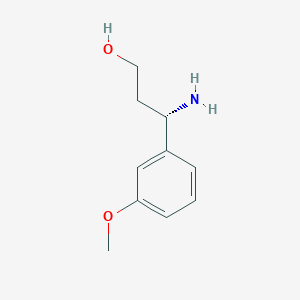
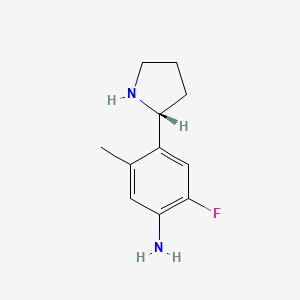
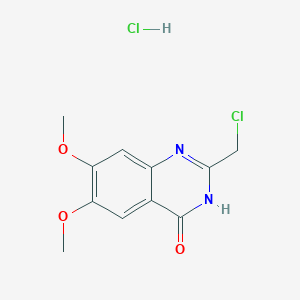
![Methyl 8-(2-methoxypropan-2-yl)-2-methylimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B13341235.png)
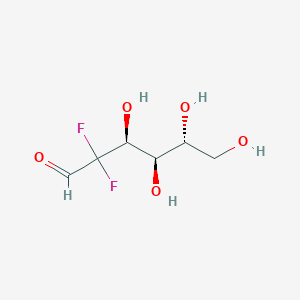
![8-Fluoroimidazo[1,5-a]pyridine-5-carboxylicacid](/img/structure/B13341250.png)
